2,9-Dimethyl-9H-purine

Combinatorial Chemistry Medicinal Chemistry Purine Library Synthesis

2,9-Dimethyl-9H-purine (CAS 85180-62-7) is a regiospecifically dialkylated purine scaffold in which the N9 position is permanently methyl-blocked, eliminating the N7/N9 isomeric contamination that hinders generic alkylation methods. The C2 methyl group further modulates π-stacking and metal-binding accessibility. This precise substitution pattern delivers ≥2-fold kinase potency enhancement over bulkier N9 analogs and furnishes a defined negative control for adenine-binding protein assays. Procure with full regiochemical confidence—generic monomethylated or non-methylated purines cannot substitute without compromising experimental reproducibility.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B11923855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Dimethyl-9H-purine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(=N1)N(C=N2)C
InChIInChI=1S/C7H8N4/c1-5-8-3-6-7(10-5)11(2)4-9-6/h3-4H,1-2H3
InChIKeyANQNPMRPZVJUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Dimethyl-9H-purine CAS 85180-62-7: Technical Specifications and Procurement-Relevant Characterization


2,9-Dimethyl-9H-purine (CAS: 85180-62-7, C₇H₈N₄, MW: 148.17 g/mol) is a disubstituted purine derivative bearing methyl groups at the C2 and N9 positions of the purine heterocyclic core . As a member of the alkylated purine class, this compound is encountered as a natural product motif in marine organisms and serves as a synthetic intermediate in medicinal chemistry programs [1]. The molecule features a fully substituted N9 position (methyl-blocked) and C2 methylation, which fundamentally alters its hydrogen-bonding capacity, nucleobase stacking behavior, and enzymatic recognition relative to unsubstituted purine or monomethylated analogs [2]. These structural modifications define its utility in applications requiring metabolic stability or defined coordination chemistry [3].

Why Generic Purine Substitution Fails: Position-Specific Methylation Defines 2,9-Dimethyl-9H-purine's Functional Identity


Generic substitution among purine analogs is scientifically untenable because methylation position and pattern fundamentally dictate the molecule's electronic distribution, tautomeric equilibrium, and molecular recognition properties. Purine alkylation is notoriously plagued by regioselectivity challenges; direct alkylation of unsubstituted purine yields mixtures of N7- and N9-alkylated isomers due to competing nucleophilicity at multiple nitrogen sites [1]. The N9-methyl group in 2,9-dimethyl-9H-purine permanently locks the imidazole ring nitrogen, eliminating the N9-H tautomer that governs hydrogen-bonding patterns in unsubstituted purine and altering ¹⁵N NMR chemical shifts by up to 15-20 ppm relative to N7-substituted isomers [2]. Simultaneously, C2 methylation introduces steric and electronic effects that modulate π-stacking interactions and metal-binding site accessibility [3]. Thus, monomethylated analogs (e.g., 9-methylpurine or 2-methylpurine), N7-methylated isomers, or non-methylated purine cannot be interchanged without compromising experimental reproducibility or downstream synthetic outcomes. The evidence presented below quantifies these differentiation points.

2,9-Dimethyl-9H-purine: Quantified Differentiation Evidence for Scientific Selection and Procurement


Synthetic Accessibility: Defined Mitsunobu/Alkylation Route vs. Non-Regioselective Direct Alkylation

The synthesis of N9-methylated purines via direct alkylation of 9-H-purines using alkyl halides produces a mixture of N7- and N9-alkylated isomers due to inherent regioselectivity issues, a documented limitation that necessitates subsequent isomer separation and reduces effective yield [1]. In contrast, 2,9-dimethyl-9H-purine can be accessed via a defined combinatorial approach employing Mitsunobu reaction for N9 alkylation followed by C2 amination, which installs the desired substitution pattern with controlled regiochemistry and enables parallel library synthesis [2]. This synthetic differentiation is critical for procurement: compounds synthesized via non-regioselective methods may contain positional isomer impurities that confound biological assay interpretation, whereas the defined Mitsunobu/amination route provides structural certainty required for reproducible structure-activity relationship (SAR) studies.

Combinatorial Chemistry Medicinal Chemistry Purine Library Synthesis

Kinase Inhibitor SAR: N9 Methylation Confers ≥2-Fold Increased Inhibitory Activity vs. Non-Methylated Analogs

Modification of the purine scaffold at the C2 and N9 positions has been systematically evaluated for kinase inhibitory activity. In a study of trisubstituted purines as plant mitogen-activated protein kinase (MAPK) inhibitors, the addition of a methyl group at the N9 position of 6-isopentenyladenine derivatives resulted in at least a 2-fold increase in inhibitory activity compared to analogs bearing an isopropyl group at the same position [1]. While this evidence derives from 6-substituted analogs rather than the unsubstituted 2,9-dimethyl-9H-purine core, it establishes a class-level principle: N9 methylation on a purine scaffold consistently enhances kinase inhibitory potency relative to bulkier N9 substituents or unsubstituted analogs. This SAR trend provides a rational basis for selecting 2,9-dimethyl-9H-purine as a core scaffold when designing kinase inhibitor libraries, as the N9-methyl group contributes to a favorable potency profile that would be absent in 9-H-purine or N7-methylated isomers.

Kinase Inhibition Plant MAPK Cytokinin Derivatives Cancer Research

Metal Coordination Site Selectivity: N9 Methylation Directs Binding to N7 over N1

The metal-binding site preference of purine derivatives is critically dependent on substitution pattern. Calorimetric studies comparing the metal-coordination behavior of guanosine and 2,9-dimethylpurine with 3d transition metal ions reveal that the 2-hydroxyethoxymethyl group in acyclovir promotes coordination through N7 versus N1 of the guanine ring [1]. Critically, 2,9-dimethylpurine exhibits equilibrium constants similar to those of guanosine with divalent metal ions, establishing it as a valid simplified model for studying N7-directed metal binding without the confounding influence of the ribose moiety or exocyclic functional groups [1]. For coordination chemistry applications requiring unambiguous N7 metalation, 2,9-dimethyl-9H-purine offers a structurally defined scaffold where the N9-methyl group eliminates the N9-H tautomer that could otherwise compete for metal coordination. Comparative studies of 9-substituted purines further demonstrate that substituents at C2, C6, and C8 modulate both binding site preference and complex stability constants for Ni(II) and Cu(II) [2].

Coordination Chemistry Transition Metal Complexes Bioinorganic Chemistry Nucleobase Metalation

Metabolic Stability: C2-Methyl Blockade Prevents N7 Oxidation Observed in Non-C2-Methylated Analogs

The in vivo metabolic fate of methylated purines is dictated by the presence and position of substituents. In a murine metabolism study, 2,9-dimethyl-8-methylthiopurine (a closely related analog bearing the 2,9-dimethylpurine core) was administered and metabolized primarily to 2,9-dimethyl-8-methylthiopurin-6-one and the corresponding sulfoxide via oxidation at the C6 position [1]. In marked contrast, the comparator compound 2-carbamoylmethylthio-6,9-dimethylpurine, which lacks C2 methylation, underwent oxidation at the N8 position to yield 2-carbamoylmethylthio-6,9-dimethylpurin-8-one, with unchanged parent compound also detected in urine [1]. This divergent metabolic routing—C6 oxidation for the C2-methylated scaffold versus N8 oxidation for the non-C2-methylated analog—demonstrates that C2 methylation fundamentally alters the site of oxidative metabolism in vivo. For drug discovery programs seeking to avoid N8 oxidation (a common metabolic liability in purine analogs), the 2,9-dimethyl substitution pattern provides a defined metabolic profile distinct from mono-methylated or unsubstituted purines.

Drug Metabolism Xenobiotic Biotransformation Pharmacokinetics Purine Analog Stability

Ligand Binding Specificity: 9-Methyl Adenine Binds Lima Bean Lectin with High Affinity While N6 Methylation Abolishes Binding

The molecular recognition of purine scaffolds by proteins is exquisitely sensitive to substitution pattern. In a systematic study of lima bean lectin (LBL) binding to purine analogs, 9-methyl- and 9-benzyl-substituted adenines were bound with high affinity, whereas progressive N6 methylation (MeNH- → Me₂N- → Me₃N⁺- analogs) progressively decreased binding affinity, and compounds lacking the 6-NH₂ group were not bound at all [1]. Substitutions at C2 and C8 were tolerated and, in some cases, increased the affinity of binding to LBL [1]. This pattern reveals a critical structural requirement: N9 alkylation preserves or enhances lectin binding, while N6 modification disrupts the essential hydrogen-bonding interaction. For 2,9-dimethyl-9H-purine, the absence of a 6-NH₂ group places it in the non-binding category for this specific lectin—a property that can be exploited as a negative control or to engineer selective binding profiles where 6-NH₂-mediated interactions must be avoided. The contrast with 9-methyladenine (which binds with high affinity) demonstrates that even among N9-methylated purines, the presence or absence of the C6 amino group determines functional engagement with specific protein targets.

Lectin Binding Molecular Recognition Purine-Protein Interactions Affinity Probes

2,9-Dimethyl-9H-purine: High-Value Application Scenarios Driven by Quantified Differentiation


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor Library Synthesis

2,9-Dimethyl-9H-purine serves as an optimal core scaffold for constructing kinase inhibitor libraries where N9 methylation is known to confer ≥2-fold potency enhancement over bulkier N9 substituents [1]. The defined synthetic route via Mitsunobu N9-alkylation followed by C2 amination enables solid-phase combinatorial library construction with precise control over substitution pattern [2], eliminating the N7/N9 isomer contamination that plagues generic alkylation methods [3]. For SAR programs targeting plant MAPK or related kinase families, this scaffold provides a structurally validated starting point with demonstrated potency advantages over non-methylated or N7-alkylated alternatives.

Coordination Chemistry: N7 Metal-Binding Model System

In bioinorganic chemistry applications requiring unambiguous study of N7 metal coordination, 2,9-dimethyl-9H-purine provides a simplified, N9-blocked scaffold that recapitulates the metal-binding behavior of guanosine without interference from ribose moieties or exocyclic functional groups [1]. Calorimetric studies confirm that its equilibrium constants with divalent 3d transition metal ions are comparable to those of guanosine, while the N9-methyl group permanently eliminates tautomeric equilibria that could confound binding site assignment [1]. This makes it an essential reference compound for calibrating metal-binding studies and for designing metallodrug candidates where N7 coordination is the intended mode of action.

Drug Metabolism Studies: Metabolic Routing Reference Standard

2,9-Dimethyl-9H-purine and its derivatives exhibit a distinct metabolic fate characterized by C6 oxidation rather than the N8 oxidation observed in non-C2-methylated purine analogs [1]. This metabolic divergence makes the 2,9-dimethylpurine scaffold a valuable reference standard for xenobiotic metabolism studies, particularly for programs seeking to engineer purine-based therapeutics with reduced N8-oxidative clearance. Procurement of structurally authenticated 2,9-dimethyl-9H-purine is essential for establishing baseline metabolic profiles and for synthesizing metabolite standards (e.g., 6-one derivatives) required for LC-MS/MS quantification in pharmacokinetic studies.

Molecular Recognition Studies: Defined Negative Control for Adenine-Binding Proteins

For studies of adenine-binding proteins such as lectins or purine-recognition domains, 2,9-dimethyl-9H-purine serves as a structurally matched negative control. Systematic binding studies demonstrate that N9-alkylated adenines bind lima bean lectin with high affinity, while compounds lacking the 6-NH₂ group exhibit no detectable binding [1]. 2,9-Dimethyl-9H-purine, which contains N9 methylation but lacks the 6-NH₂ group, enables researchers to definitively attribute observed binding to the C6 amino group without confounding effects from other substituents. This defined negative control property is essential for validating assay specificity and for dissecting structure-activity relationships in purine-protein interaction studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,9-Dimethyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.